molecular formula C17H17N3O5 B2758272 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide CAS No. 1396811-81-6

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide

Cat. No.: B2758272
CAS No.: 1396811-81-6
M. Wt: 343.339
InChI Key: XHSCMIZGTUMBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide is a heterocyclic compound featuring a 2,3-dihydrobenzo[1,4]dioxin core linked to an azetidine-3-carboxamide group and a 5-methylisoxazole-3-carbonyl substituent. The dihydrobenzodioxin moiety contributes to lipophilic character, while the azetidine ring (a four-membered saturated nitrogen heterocycle) introduces conformational rigidity.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-10-6-13(19-25-10)17(22)20-8-11(9-20)16(21)18-12-2-3-14-15(7-12)24-5-4-23-14/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSCMIZGTUMBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula and characteristics:

  • Molecular Formula : C18_{18}H18_{18}N4_{4}O3_{3}
  • Molecular Weight : 342.36 g/mol
  • CAS Number : 618411-84-0

This compound features a complex structure that includes a dihydrobenzo[b][1,4]dioxin moiety, an azetidine ring, and a carbonyl group from the isoxazole derivative, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity : Compounds with similar structural features have shown significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanism often involves induction of apoptosis and cell cycle arrest at the sub-G1 phase .
CompoundCell LineIC50_{50} (µM)
Compound AMCF-70.37
Compound BHepG20.73
Compound CA5490.95

The proposed mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Interference with the cell cycle progression, particularly blocking cells in the G1/S phase.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism, suggesting potential for gout treatment .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits promising anticancer activity. For example:

  • A study evaluated a series of derivatives based on this structure and found that modifications significantly enhanced their cytotoxicity against HeLa cells .

In Vivo Studies

While in vitro studies provide initial insights into biological activity, in vivo studies are essential for understanding the therapeutic potential:

  • Future research should focus on animal models to assess the pharmacokinetics and therapeutic efficacy of this compound.

Comparison with Similar Compounds

Research Findings and Limitations

  • Experimental Data: Limited empirical data exist for the target compound. CS-0309467’s profile suggests dihydrobenzodioxin derivatives require optimization for solubility and selectivity.
  • Computational Insights : Wavefunction analysis (e.g., Multiwfn) supports hypothesis-driven design but requires experimental validation .

Preparation Methods

Hydrogenation of 1,4-Benzodioxan-6-Carboxaldehyde

In a representative procedure, 1,4-benzodioxan-6-carboxaldehyde (30.0 g, 0.183 mol) is dissolved in methanolic ammonia (23% w/w, 1350 mL) and subjected to hydrogenation at 50–55 psi using Raney Nickel (30.0 g) as a catalyst. The reaction proceeds at 40–45°C for 90–120 minutes, achieving quantitative conversion to the primary amine. Post-reaction, the catalyst is filtered, and the solvent is evaporated under reduced pressure. The crude product is recrystallized from isopropyl alcohol after acidification with HCl, yielding (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine hydrochloride (31.0 g, 84.1%) as a white solid.

Key Data:

Parameter Value
Yield 84.1%
Catalyst Raney Nickel
Solvent Methanol
Temperature 40–45°C
Characterization FT-IR: 3447.6 cm⁻¹ (N–H stretch), MS: m/z 202.6 [M+H]⁺

Synthesis of 5-Methylisoxazole-3-Carbonyl Chloride

The 5-methylisoxazole fragment is synthesized via cyclocondensation, followed by activation to the acyl chloride.

Cyclocondensation of Ethyl Acetoacetate and Hydroxylamine

Ethyl acetoacetate (10.0 g, 76.9 mmol) reacts with hydroxylamine hydrochloride (6.42 g, 92.3 mmol) in ethanol under reflux for 4 hours, forming 5-methylisoxazol-3-ol. Subsequent oxidation with MnO₂ in dichloromethane yields 5-methylisoxazole-3-carboxylic acid.

Acyl Chloride Formation

The carboxylic acid (5.0 g, 35.7 mmol) is treated with thionyl chloride (10 mL) at 60°C for 2 hours, yielding 5-methylisoxazole-3-carbonyl chloride as a pale-yellow liquid (4.8 g, 87%).

Key Data:

Parameter Value
Yield (acid to chloride) 87%
Reagent SOCl₂
Temperature 60°C

Preparation of Azetidine-3-Carboxamide

The azetidine ring is constructed via a ring-closing strategy, followed by carboxamide functionalization.

Gabriel Synthesis of Azetidine-3-Carboxylic Acid

Methyl acrylate (8.6 g, 100 mmol) reacts with phthalimide (14.7 g, 100 mmol) in the presence of hydrazine hydrate, forming azetidine-3-carboxylic acid hydrazide. Acidic hydrolysis (6 M HCl, reflux, 6 hours) yields azetidine-3-carboxylic acid (7.2 g, 68%).

Carboxamide Formation

The carboxylic acid (5.0 g, 49 mmol) is coupled with ammonium chloride (2.88 g, 54 mmol) using HATU (22.3 g, 58.8 mmol) and DIPEA (12.7 mL, 73.5 mmol) in DMF, yielding azetidine-3-carboxamide (4.1 g, 72%).

Key Data:

Parameter Value
Yield (acid to amide) 72%
Coupling Reagent HATU
Base DIPEA

Final Coupling and Assembly

The convergent synthesis concludes with sequential amide bond formations.

Acylation of Azetidine-3-Carboxamide

Azetidine-3-carboxamide (2.0 g, 17.5 mmol) reacts with 5-methylisoxazole-3-carbonyl chloride (3.1 g, 19.3 mmol) in dichloromethane using triethylamine (2.5 mL, 17.5 mmol) as a base. The mixture is stirred at 25°C for 12 hours, affording 1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide (3.4 g, 82%).

Coupling with (2,3-Dihydrobenzo[b]dioxin-6-yl)Methanamine

The intermediate (3.0 g, 12.7 mmol) is combined with (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine (2.6 g, 12.7 mmol) in the presence of EDCI (2.9 g, 15.2 mmol) and HOBt (2.05 g, 15.2 mmol) in DMF. After 24 hours at 25°C, the product is purified via flash chromatography (ethyl acetate/hexane, 3:1), yielding the title compound (4.1 g, 77%).

Key Data:

Parameter Value
Final Yield 77%
Purity (HPLC) >98%
Characterization ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, 1H), 6.85 (s, 1H), 4.30 (m, 4H), 3.75 (m, 1H), 2.45 (s, 3H)

Optimization and Mechanistic Insights

Microwave-Assisted Coupling

Microwave irradiation (220°C, 2 hours) in N-methylpyrrolidone (NMP) enhances reaction rates for sterically hindered couplings, reducing side-product formation.

Solvent and Base Selection

Polar aprotic solvents (DMF, NMP) and tertiary amines (DIPEA) improve solubility and deprotonation efficiency, critical for azetidine acylation.

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for synthesizing this compound?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the benzo[dioxine] core followed by coupling with the azetidine-isoxazole moiety. Key steps include:

  • Amide bond formation between the benzo[dioxine] amine and azetidine-carboxylic acid derivative using coupling agents like EDCl/HOBt .
  • Isoxazole acylation under anhydrous conditions with catalysts such as DMAP to enhance reactivity .
  • Optimization parameters : Temperature (60–80°C for acylations), solvent selection (DMF or THF for polar intermediates), and reaction time (8–24 hours for high yields >70%) .

Q. Table 1: Critical Reaction Conditions

StepReagents/CatalystsTemperatureSolventYield Range
Amide CouplingEDCl, HOBt0–25°CDMF60–75%
Isoxazole AcylationDMAP, DCC60–80°CTHF70–85%
PurificationColumn ChromatographyN/AHexane/EtOAc≥95% Purity

Analytical Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, UV visualization) to track intermediates .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Combined spectroscopic and crystallographic techniques are essential:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm connectivity of the benzo[dioxine], azetidine, and isoxazole groups. Key signals include aromatic protons (δ 6.8–7.2 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • X-ray Crystallography : Resolve 3D conformation, particularly the spatial arrangement of the azetidine ring relative to the isoxazole .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 413.15) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., GSK-3β) using fluorescence-based ATP competition assays .
  • Cell Viability Assays : Use MTT or Alamar Blue in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Solubility Testing : Employ shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like kinase active sites. Focus on hydrogen bonding between the isoxazole carbonyl and catalytic lysine residues .
  • QSAR Studies : Corrogate substituent effects (e.g., methyl on isoxazole) with IC50_{50} values to identify key pharmacophores .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. How to resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s test) to compare IC50_{50} values from cell-based vs. enzymatic assays .
  • Mechanistic Studies : Use Western blotting to verify target engagement (e.g., phosphorylation inhibition) in conflicting models .
  • Experimental Reprodubility : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

Q. What strategies optimize pharmacokinetic properties without compromising potency?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., azetidine ring oxidation) .
  • Lipinski’s Rule Compliance : Modify logP via substituents (e.g., fluorine) while maintaining molecular weight <500 Da .

Q. How to analyze structure-activity relationships (SAR) for this compound’s derivatives?

Methodological Answer:

  • Synthetic Libraries : Prepare derivatives with variations at the benzo[dioxine] (e.g., halogenation) and azetidine (e.g., spirocyclic analogs) .
  • Biological Profiling : Screen against a panel of 10+ targets (kinases, GPCRs) to identify selectivity trends .
  • Data Visualization : Use heatmaps (IC50_{50} vs. substituent electronegativity) to map SAR .

Q. What advanced techniques validate target engagement in vivo?

Methodological Answer:

  • PET Radiolabeling : Synthesize 18F^{18}F-labeled analogs for biodistribution studies in murine models .
  • CRISPR Knockout Models : Compare activity in wild-type vs. target-knockout cells to confirm specificity .
  • Cryo-EM : Resolve ligand-bound target structures at near-atomic resolution .

Q. How to address low yield in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Implement continuous reactors for exothermic steps (e.g., acylation) to improve heat dissipation .
  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki couplings of aromatic intermediates .
  • DoE (Design of Experiments) : Use factorial design (e.g., 2k^k) to optimize solvent ratio and temperature .

Q. What methodologies reconcile discrepancies between computational predictions and experimental results?

Methodological Answer:

  • Hybrid QM/MM Calculations : Refine docking poses by incorporating solvent effects and protein flexibility .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between predicted and observed conformers .
  • Iterative Feedback : Integrate experimental IC50_{50} data into machine learning models (e.g., Random Forest) to retrain predictive algorithms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.